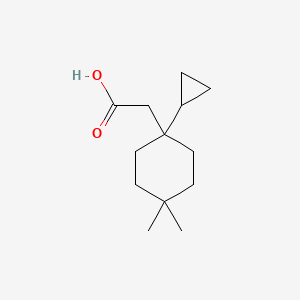
2-(1-Cyclopropyl-4,4-dimethylcyclohexyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Cyclopropyl-4,4-dimethylcyclohexyl)acetic acid is an organic compound with the molecular formula C13H22O2 and a molecular weight of 210.31 g/mol . This compound is characterized by a cyclopropyl group attached to a cyclohexyl ring, which is further substituted with two methyl groups and an acetic acid moiety. It is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Cyclopropyl-4,4-dimethylcyclohexyl)acetic acid typically involves multiple steps, starting from readily available precursors. One common method involves the cyclopropanation of a suitable cyclohexyl derivative, followed by functional group transformations to introduce the acetic acid moiety. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and safety of the synthesis, often incorporating advanced techniques such as automated reaction monitoring and purification systems .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(1-Cyclopropyl-4,4-dimethylcyclohexyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetic acid moiety to an alcohol.
Substitution: The cyclopropyl and cyclohexyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives .
Applications De Recherche Scientifique
2-(1-Cyclopropyl-4,4-dimethylcyclohexyl)acetic acid has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism by which 2-(1-Cyclopropyl-4,4-dimethylcyclohexyl)acetic acid exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to receptors or enzymes, altering their activity and leading to downstream effects on cellular functions. Detailed studies are required to elucidate the precise molecular mechanisms and pathways involved .
Comparaison Avec Des Composés Similaires
- 2-(1-Cyclopropylcyclohexyl)acetic acid
- 2-(4,4-Dimethylcyclohexyl)acetic acid
- 2-(1-Cyclopropyl-4-methylcyclohexyl)acetic acid
Comparison: Compared to these similar compounds, 2-(1-Cyclopropyl-4,4-dimethylcyclohexyl)acetic acid is unique due to the presence of both cyclopropyl and dimethyl groups on the cyclohexyl ring. This structural feature may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C13H22O2 |
|---|---|
Poids moléculaire |
210.31 g/mol |
Nom IUPAC |
2-(1-cyclopropyl-4,4-dimethylcyclohexyl)acetic acid |
InChI |
InChI=1S/C13H22O2/c1-12(2)5-7-13(8-6-12,9-11(14)15)10-3-4-10/h10H,3-9H2,1-2H3,(H,14,15) |
Clé InChI |
MPTXHYZRLNEBMN-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC(CC1)(CC(=O)O)C2CC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



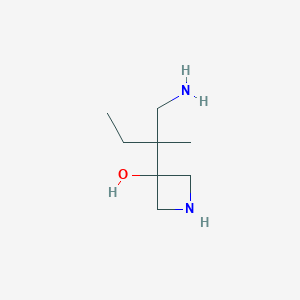
![4-Oxo-2-(pyridin-3-yl)-1H,4H-furo[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B13206834.png)
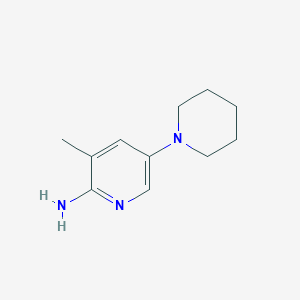
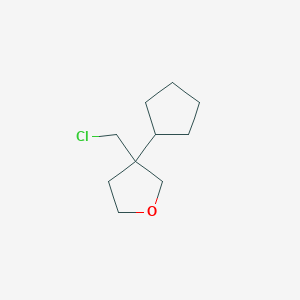
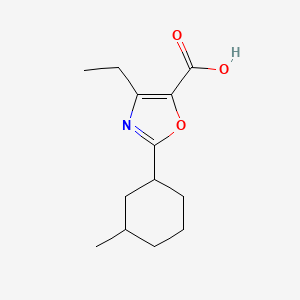
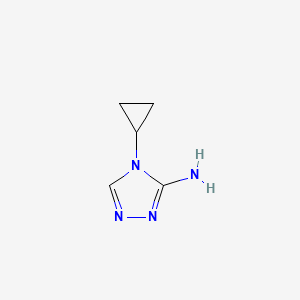
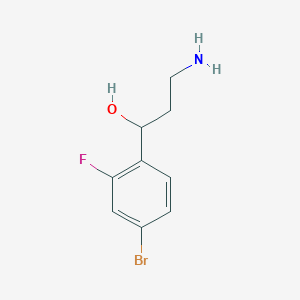
![(3S,4S)-3-[(2,2-Difluoroethyl)amino]piperidin-4-ol](/img/structure/B13206873.png)
![1-[(3-Bromophenyl)methyl]-4-methyl-2,3-dihydro-1H-imidazol-2-one](/img/structure/B13206881.png)
![2-Oxa-7-azaspiro[4.5]decan-6-one](/img/structure/B13206887.png)

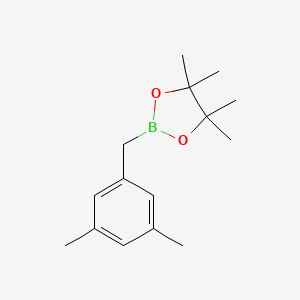
![2-chloro-1-[2-(4-chlorophenyl)-1H-indol-3-yl]ethanone](/img/structure/B13206924.png)
